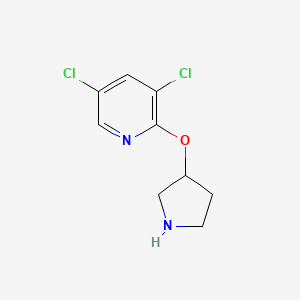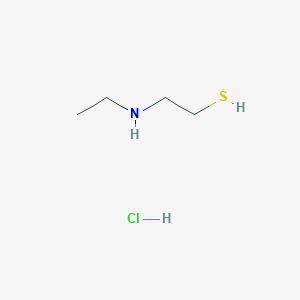![molecular formula C18H22ClFN2O B13519484 N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclohexyl group, a fluorinated naphthalene ring, and a carboxamide moiety, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride typically involves multiple steps:
-
Formation of the Aminocyclohexyl Intermediate: : The initial step involves the preparation of the 1-aminocyclohexylmethyl intermediate. This can be achieved through the reduction of the corresponding nitrile or amide using hydrogenation or other reducing agents like lithium aluminum hydride.
-
Coupling with 4-Fluoronaphthalene-1-carboxylic Acid: : The aminocyclohexyl intermediate is then coupled with 4-fluoronaphthalene-1-carboxylic acid. This step often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
-
Hydrochloride Salt Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl moiety, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine or alcohol under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include cyclohexanone or cyclohexanol derivatives.
Reduction: Possible products are amines or alcohols derived from the carboxamide group.
Substitution: Substituted naphthalene derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry
In chemistry, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins, enzymes, or nucleic acids, providing insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity as a ligand for certain receptors or enzymes, making it a candidate for drug development. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile could make it useful in various manufacturing processes.
作用機序
The mechanism of action of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
- N-[(1-aminocyclohexyl)methyl]-4-chloronaphthalene-1-carboxamide hydrochloride
- N-[(1-aminocyclohexyl)methyl]-4-bromonaphthalene-1-carboxamide hydrochloride
- N-[(1-aminocyclohexyl)methyl]-4-methoxynaphthalene-1-carboxamide hydrochloride
Uniqueness
Compared to similar compounds, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride stands out due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective or selective in its applications.
特性
分子式 |
C18H22ClFN2O |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H21FN2O.ClH/c19-16-9-8-15(13-6-2-3-7-14(13)16)17(22)21-12-18(20)10-4-1-5-11-18;/h2-3,6-9H,1,4-5,10-12,20H2,(H,21,22);1H |
InChIキー |
YCMFTCPYTZOAQN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=C(C3=CC=CC=C32)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
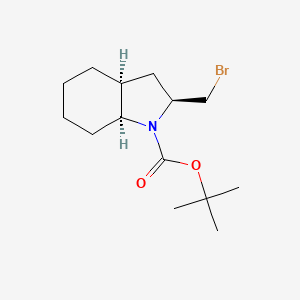

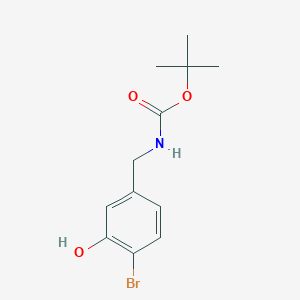
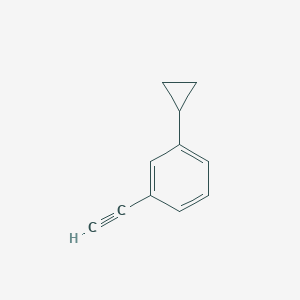
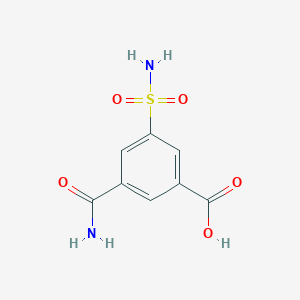
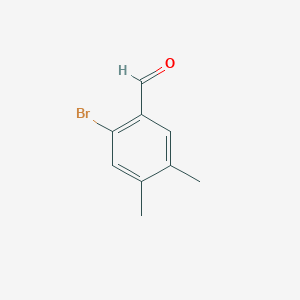



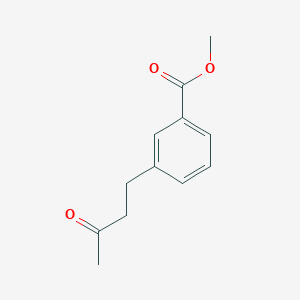
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
